N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is a complex organic compound that belongs to the class of thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine involves multiple steps, including the formation of the thiadiazine ring and the introduction of the cyclopropyl and thiophene groups. One common method involves the condensation of a thiophene derivative with a pyrrole derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyrrole rings .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
- 2,5-dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolecarboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-8-15(12(2)21(11)9-14-4-3-7-22-14)16-10-23-17(20-19-16)18-13-5-6-13/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYXXMBCBSQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C3=NNC(=NC4CC4)SC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.